7-Thia-1-azaspiro[4.5]decane 7,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is a spirocyclic compound characterized by a sulfur atom and a nitrogen atom within its spiro ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine can lead to the formation of the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
7-Thia-1-azaspiro[4.5]decane 7,7-dioxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms within the spiro ring system can form bonds with various biological molecules, influencing their function. This interaction can modulate pathways involved in cell signaling, enzyme activity, and gene expression .
Vergleich Mit ähnlichen Verbindungen
- 1-Thia-4-azaspiro[4.5]decane
- 8-Thia-1-azaspiro[4.5]decane
- 7-Oxa-1-azaspiro[4.5]decane
Comparison: Compared to these similar compounds, 7-Thia-1-azaspiro[4.5]decane 7,7-dioxide is unique due to the presence of both sulfur and nitrogen atoms within its spiro ring system.
Eigenschaften
Molekularformel |
C8H15NO2S |
---|---|
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
9λ6-thia-1-azaspiro[4.5]decane 9,9-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-2-4-8(7-12)3-1-5-9-8/h9H,1-7H2 |
InChI-Schlüssel |
LRFPUMKEYGKTSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCCS(=O)(=O)C2)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.